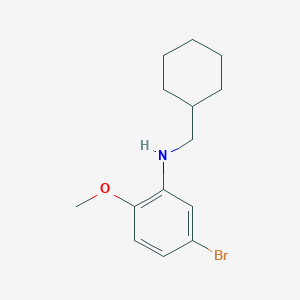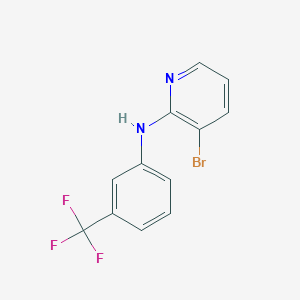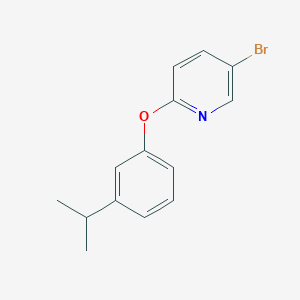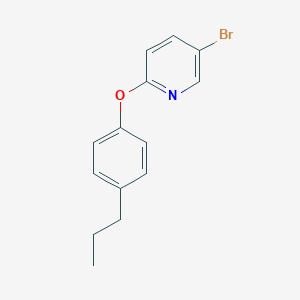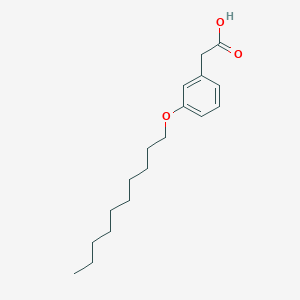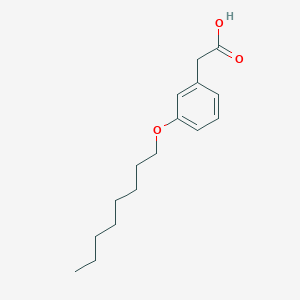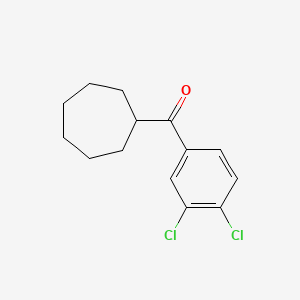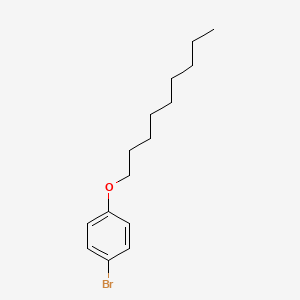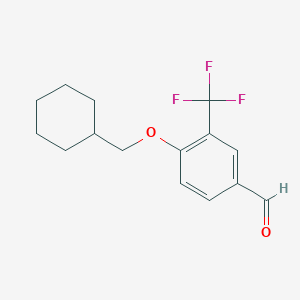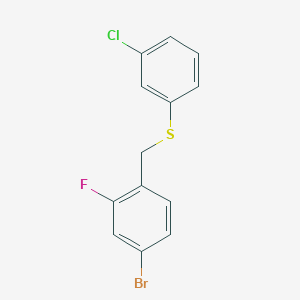
(4-Bromo-2-fluorobenzyl)(3-chlorophenyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-fluorobenzyl)(3-chlorophenyl)sulfane is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzene ring, along with a sulfanylmethyl group
Preparation Methods
The synthesis of (4-Bromo-2-fluorobenzyl)(3-chlorophenyl)sulfane typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .
Chemical Reactions Analysis
(4-Bromo-2-fluorobenzyl)(3-chlorophenyl)sulfane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Cross-Coupling Reactions: The compound can be used as a substrate in cross-coupling reactions to form more complex molecules.
Scientific Research Applications
(4-Bromo-2-fluorobenzyl)(3-chlorophenyl)sulfane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluorobenzyl)(3-chlorophenyl)sulfane depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. The presence of halogen atoms and the sulfanylmethyl group makes it a versatile compound for forming new bonds and introducing functional groups into target molecules .
Comparison with Similar Compounds
(4-Bromo-2-fluorobenzyl)(3-chlorophenyl)sulfane can be compared with other similar compounds such as:
1-Bromo-4-fluorobenzene: This compound lacks the sulfanylmethyl group and has different reactivity and applications.
1-Bromo-3-fluorobenzene: Similar in structure but without the sulfanylmethyl and chlorine substituents, leading to different chemical properties and uses.
4-Chloro-3-fluorobromobenzene: Contains both chlorine and fluorine atoms but lacks the sulfanylmethyl group, resulting in distinct reactivity.
These comparisons highlight the unique features of this compound, particularly its potential for diverse chemical transformations and applications.
Properties
IUPAC Name |
4-bromo-1-[(3-chlorophenyl)sulfanylmethyl]-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFS/c14-10-5-4-9(13(16)6-10)8-17-12-3-1-2-11(15)7-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNBSKIGJDBQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(Piperidine-1-carbonyl)amino]hexanoic acid](/img/structure/B7865221.png)
![4-[(3-Oxopiperazine-1-carbonyl)amino]benzoic acid](/img/structure/B7865229.png)
![4-[(2,3-Dihydro-1H-indol-1-ylcarbonyl)amino]benzoic acid](/img/structure/B7865240.png)
![(2S)-2-[(dimethylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B7865253.png)
